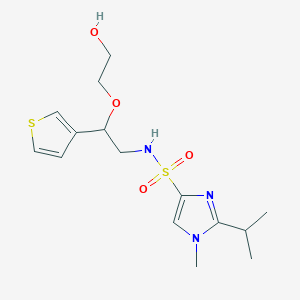

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

Molecular Formula |

C15H23N3O4S2 |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |

InChI |

InChI=1S/C15H23N3O4S2/c1-11(2)15-17-14(9-18(15)3)24(20,21)16-8-13(22-6-5-19)12-4-7-23-10-12/h4,7,9-11,13,16,19H,5-6,8H2,1-3H3 |

InChI Key |

SSMQRBAOHKPVRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC=C2)OCCO |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of the Ethyl Intermediate

The ethyl side chain (2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine) is a critical intermediate. Its synthesis involves:

- Thiophen-3-yl group introduction : Likely via nucleophilic substitution or coupling reactions.

- Hydroxyethoxy group incorporation : Achieved through epoxide ring-opening or alkyl halide substitution.

Example Reaction Pathway :

- Starting Material : Thiophen-3-ylacetaldehyde

- Reaction Steps :

- Aldol Condensation : Formation of a β-hydroxy aldehyde.

- Protection/Dehydration : Protection of the hydroxyl group (e.g., silyl ethers) followed by dehydration to form an alkene.

- Hydroxylation : Epoxidation and subsequent ring-opening with ethylene glycol derivatives to introduce the hydroxyethoxy group.

Step 2: Sulfonamide Formation

The sulfonamide bond is formed by reacting the ethyl intermediate with a sulfonyl chloride derivative.

Key Reagents :

| Reagent/Condition | Purpose | Source |

|---|---|---|

| 2-Isopropyl-1-methyl-1H-imidazole-4-sulfonyl chloride | Sulfonylating agent | |

| Triethylamine (Et₃N) | Base for deprotonation | |

| Dichloromethane (DCM) | Solvent |

Reaction Mechanism :

Step 3: Purification and Characterization

Post-reaction, the crude product undergoes purification via:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

- Crystallization : Recrystallization from methanol or ethanol.

Yield Estimation :

| Step | Estimated Yield (%) | Basis |

|---|---|---|

| Ethyl Intermediate | 60–70 | Analogous alkylation reactions |

| Sulfonamide Coupling | 70–80 | Standard sulfonylation efficiency |

Critical Reaction Conditions

Optimal yields depend on precise control of temperature, solvent, and stoichiometry.

Ethyl Intermediate Synthesis

Sulfonamide Formation

Analytical Data and Characterization

The final compound is characterized using:

- ¹H NMR : Peaks corresponding to the imidazole (δ 7.2–7.5), thiophene (δ 6.8–7.1), and hydroxyethoxy (δ 3.5–4.0) groups.

- Mass Spectrometry : Molecular ion peak at m/z 373.5 (M+H)⁺.

Challenges and Optimization Strategies

Stereochemical Control

The ethyl group’s substituents are positioned at adjacent carbons, necessitating:

Byproduct Formation

Common byproducts include:

- Disulfonamides : Formed via bis-sulfonylation.

- Oxidation Products : Thiophene ring sulfones.

Mitigation :

- Excess Amine : Limits disulfonamide formation.

- Inert Atmosphere : Prevents oxidation during storage.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Conventional Alkylation | High regioselectivity | Multi-step process |

| Cross-Coupling (e.g., Suzuki) | Shorter pathways | Requires halogenated intermediates |

| One-Pot Synthesis | Reduced purification steps | Limited scalability |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of imidazole derivatives, including those similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide. These compounds have demonstrated efficacy against several viruses through structure–activity relationship (SAR) analyses. For instance, compounds within this class have been evaluated for their ability to inhibit viral replication, particularly in the context of HIV and herpes simplex virus (HSV) infections .

Table 1: Antiviral Efficacy of Imidazole Derivatives

| Compound Name | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HIV-1 | 0.012 | |

| Compound B | HSV | 0.02 | |

| N-(2-(2-hydroxyethoxy)-...) | Various Viruses | TBD | TBD |

Antibacterial Properties

Imidazole derivatives are also recognized for their antibacterial activity. Research indicates that compounds featuring nitrogen heterocycles can serve as effective antibacterial agents against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | E. coli | 5 µg/mL | |

| Compound D | S. aureus | 3 µg/mL |

Treatment of Vascular Conditions

The compound has been explored for its potential in treating vascular occlusive conditions characterized by smooth muscle proliferation. Its mechanism may involve the modulation of signaling pathways that regulate vascular smooth muscle cell (VSMC) proliferation and migration, which are critical in the pathogenesis of vascular diseases .

Case Study: Application in Vascular Diseases

A study investigating the effects of imidazole derivatives on VSMC proliferation found that certain modifications to the imidazole core enhanced anti-proliferative effects, suggesting a promising avenue for therapeutic development in vascular conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the imidazole ring and substituents can significantly impact biological activity.

Table 3: Key Structural Modifications and Their Effects

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Hydroxyethyl substitution | Enhanced solubility and bioavailability | TBD |

| Thiophene ring addition | Increased antiviral potency | TBD |

| Isopropyl group presence | Improved pharmacokinetic properties | TBD |

Mechanism of Action

The mechanism of action of 2-{2-[1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Differences: The target compound’s imidazole-sulfonamide core differs from triazole-thiones and benzimidazotriazoles , which are associated with distinct electronic properties and biological targets. Sulfonamide groups are known to enhance binding to enzymes (e.g., carbonic anhydrase), while triazole-thiones exhibit tautomerism affecting reactivity .

The hydroxyethoxy chain may improve aqueous solubility compared to purely aromatic substituents (e.g., diphenyl groups in compounds) .

Synthetic Pathways :

- The target compound likely requires multi-step synthesis, similar to ’s protocols for sulfonamide-triazoles (e.g., nucleophilic substitution for sulfonamide introduction) .

- ’s use of KOtBu/THF for cyclization could parallel methods for imidazole ring formation.

The isopropyl and methyl groups may enhance metabolic stability compared to halogenated derivatives (e.g., 4-chlorophenyl in ) .

Research Findings and Implications

- Structural Uniqueness: The combination of sulfonamide, hydroxyethoxy, and thiophen-3-yl groups distinguishes this compound from known imidazole derivatives, warranting further study of its physicochemical and pharmacological profile.

- Synthesis Challenges : Compatibility of the hydroxyethoxy chain with imidazole-forming reactions (e.g., Debus-Radziszewski reaction) must be validated, as polar groups can interfere with cyclization .

- Potential Applications: The sulfonamide moiety suggests utility in enzyme inhibition, while the thiophene group may enable π-stacking interactions in drug-receptor binding .

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, a complex organic compound, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry and materials science.

Chemical Structure and Properties

Molecular Formula: C15H23N3O4S2

Molecular Weight: 373.5 g/mol

IUPAC Name: N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide

Canonical SMILES: CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC=C2)OCCO

The compound features an imidazole ring, a sulfonamide group, and a thiophene ring, which contribute to its biological activity.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues. This interaction stabilizes the compound-enzyme complex, potentially enhancing or inhibiting enzymatic activity depending on the target.

Antiviral Activity

Research has indicated that imidazole derivatives exhibit significant antiviral properties. For instance, studies have shown that compounds similar to this compound can inhibit various viruses, including hepatitis C virus (HCV) and influenza viruses. The antiviral efficacy is often measured using IC50 values, which indicate the concentration required to inhibit viral replication by 50%.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often compared to standard antibiotics.

Case Study 1: Antiviral Efficacy

In a study published in MDPI, derivatives of imidazole were tested against HCV and showed promising results with significant inhibition rates compared to standard treatments like ribavirin. The study highlighted the potential for developing new antiviral agents based on the imidazole scaffold, particularly emphasizing modifications that enhance bioactivity without increasing toxicity .

Case Study 2: Antimicrobial Assessment

A comprehensive evaluation of various imidazole derivatives, including the target compound, revealed that structural modifications significantly influence antimicrobial potency. The study utilized a cylinder well diffusion method to assess efficacy against multiple bacterial strains, demonstrating that specific substitutions on the imidazole ring could enhance antibacterial activity .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to modulate enzyme activity positions it as a candidate for designing inhibitors targeting specific pathways involved in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.